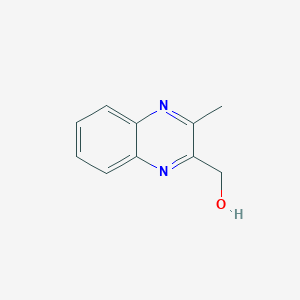
2,3-Dimethylquinoxalin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylquinoxalin-6-ol is a heterocyclic compound with the molecular formula C10H10N2O It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylquinoxalin-6-ol can be synthesized through several methods. One common approach involves the condensation of 2,3-dimethyl-1,4-phenylenediamine with 1,2-dicarbonyl compounds, such as glyoxal or diketones, under acidic or basic conditions. The reaction typically proceeds in ethanol or acetic acid as solvents, with heating to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxalines.
Aplicaciones Científicas De Investigación
2,3-Dimethylquinoxalin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and optoelectronic materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylquinoxalin-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the hydroxyl group at the 6-position.
6-Hydroxyquinoxaline: Lacks the methyl groups at the 2 and 3 positions.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of methyl groups at the 2 and 3 positions.
Uniqueness
2,3-Dimethylquinoxalin-6-ol is unique due to the presence of both methyl groups and a hydroxyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2,3-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)12-10-5-8(13)3-4-9(10)11-6/h3-5,13H,1-2H3 |
Clave InChI |
WPEXIPNDKDKUGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




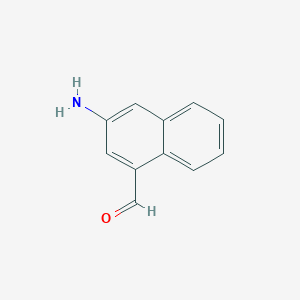

![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)

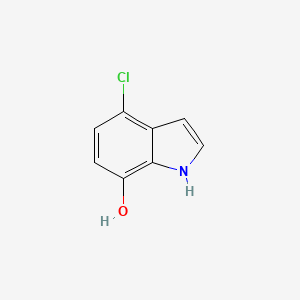
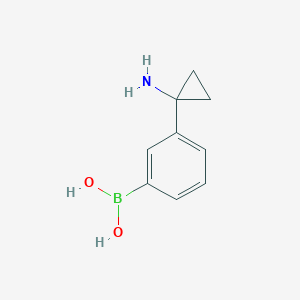


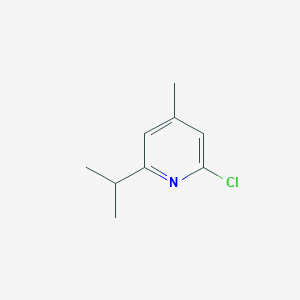
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)

